Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate is an organic compound with the chemical formula C10H9BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the following steps :
Preparation of 6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications :
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets :
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects. For instance, it can inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family :
6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Another derivative with similar biological activities but different substitution patterns.
6-bromoimidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but with different functional groups, leading to varied applications and properties.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and material science. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(11)3-4-8-12-5-6-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
GHFISVSEQIBYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=NC=CN21)Br |
Origin of Product |
United States |
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